7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the spirocyclic family of compounds, which are known for their diverse biological activities.5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to inhibit the growth of cancer cells and reduce the viability of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a valuable compound for studying various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to investigate its potential use as a novel drug for the treatment of Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, future studies could focus on developing more efficient synthesis methods for this compound to make it more readily available for research purposes.
Scientific Research Applications
7-(2-fluoro-5-methoxybenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated for its potential use as a novel drug for the treatment of Parkinson's disease.
Properties
IUPAC Name |
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(furan-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-17-3-4-18(22)16(11-17)12-23-8-2-6-21(20(23)26)7-9-24(14-21)19(25)15-5-10-28-13-15/h3-5,10-11,13H,2,6-9,12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXKIVZTGPIPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=COC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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